molecular formula C15H23NO3 B010424 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate CAS No. 101030-74-4

1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate

Cat. No. B010424
M. Wt: 265.35 g/mol
InChI Key: PZDXBHWCDGXMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. MP-10 is a derivative of propargylamine, which is a class of compounds that has been shown to possess neuroprotective properties.

Mechanism Of Action

The exact mechanism of action of 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.

Biochemical And Physiological Effects

1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate has been shown to have a number of biochemical and physiological effects, including the ability to increase the levels of dopamine in the brain, protect dopaminergic neurons from degeneration, and reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate in lab experiments is that it has been extensively studied and its effects are well-documented. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body.

Future Directions

Future research on 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate could focus on its potential use in treating other neurological disorders, such as depression and anxiety. Additionally, research could be conducted to further elucidate the mechanism of action of 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate and to identify any potential side effects or limitations of its use. Finally, research could also focus on developing more effective synthesis methods for 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate and other propargylamine derivatives.

Synthesis Methods

The synthesis of 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate involves the reaction of 1-methyl-4-piperidone with cyclobutylmagnesium bromide, followed by the addition of propargyl bromide. The resulting product is then treated with glycolic acid to yield 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate.

Scientific Research Applications

1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. Studies have shown that 1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate possesses neuroprotective properties and can prevent the degeneration of dopaminergic neurons, which are the cells that are affected in Parkinson's disease.

properties

CAS RN

101030-74-4

Product Name

1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-cyclobutyl-2-hydroxypent-3-ynoate

InChI

InChI=1S/C15H23NO3/c1-3-9-15(18,12-5-4-6-12)14(17)19-13-7-10-16(2)11-8-13/h12-13,18H,4-8,10-11H2,1-2H3

InChI Key

PZDXBHWCDGXMDK-UHFFFAOYSA-N

SMILES

CC#CC(C1CCC1)(C(=O)OC2CCN(CC2)C)O

Canonical SMILES

CC#CC(C1CCC1)(C(=O)OC2CCN(CC2)C)O

synonyms

1-Methyl-4-piperidyl cyclobutyl(1-propynyl)glycolate

Origin of Product

United States

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